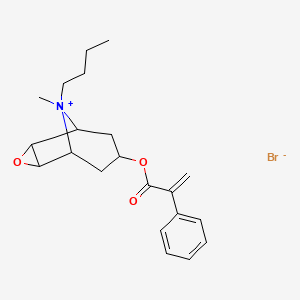
N-Methyl-2H-1,3-benzodioxol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2H-1,3-benzodioxol-4-amine is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It belongs to the class of amines and is characterized by a benzodioxole ring structure with a methylamine group attached to it . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-2H-1,3-benzodioxol-4-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-benzodioxole with methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) along with N-ethyl-N,N-diisopropylamine (DIPEA) . The reaction is carried out at room temperature under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2H-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-2H-1,3-benzodioxol-4-amine is utilized in a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methyl-2H-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding . Additionally, it can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylbenzo[d][1,3]dioxol-5-amine: Similar in structure but with the amine group attached at a different position on the benzodioxole ring.
N-methylbenzo[d]oxazol-2-amine: Another related compound with a different heterocyclic structure.
Uniqueness
N-Methyl-2H-1,3-benzodioxol-4-amine is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
116532-63-9 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.165 |
IUPAC-Name |
N-methyl-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C8H9NO2/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
MGYHZFCWISJIMY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=CC=C1)OCO2 |
Synonyme |
Aniline, N-methyl-2,3-methylenedioxy- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570739.png)





![Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone](/img/structure/B570750.png)
